![molecular formula C12H20N2O B2992295 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one CAS No. 1385696-33-2](/img/structure/B2992295.png)

1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

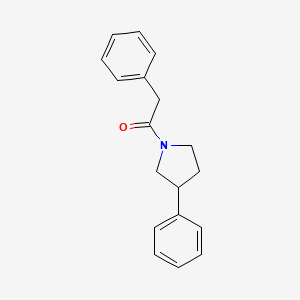

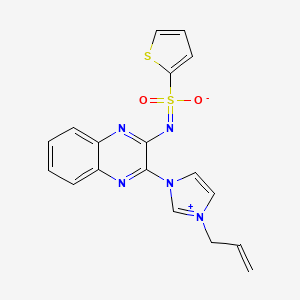

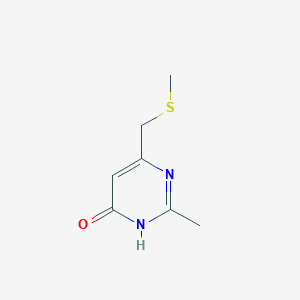

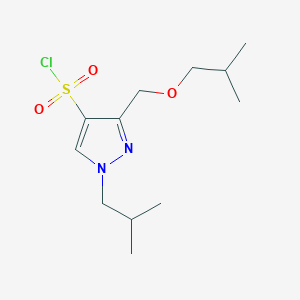

“1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one” is a chemical compound . It contains a total of 37 bonds, including 17 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 tertiary amine (aliphatic) .

Molecular Structure Analysis

The molecular structure of “this compound” includes a cyclopropylmethyl group attached to a diazaspirodecanone core . The structure contains a spirocyclic system, which is a type of cyclic system where two rings share a single atom .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were synthesized for screening as antihypertensive agents. Compounds with specific substitutions showed significant activity as alpha-adrenergic blockers in animal models, highlighting their potential in managing hypertension. These findings suggest that structural modifications of the diazaspiro[4.5]decan-2-one scaffold can lead to compounds with targeted biological activities (Caroon et al., 1981).

Stereoselective Synthesis

An efficient method for the stereoselective construction of 1,6-dioxaspiro[4.n]decan-2-one systems from sugar-derived spirocyclopropane carboxylic acids was developed, demonstrating the compound's versatility in synthetic chemistry. This methodology was applied in the total synthesis of natural products, showcasing its potential in drug discovery and development (Ramakrishna & Sridhar, 2015).

Neuroprotective and Antihypoxic Actions

1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives exhibited potent inhibitory action on neural Ca-uptake and showed protective actions against brain edema and memory and learning deficits in animal models. These compounds provide a foundation for the development of new therapeutic agents targeting neurological conditions (Tóth et al., 1997).

Supramolecular Arrangements

Research into cyclohexane-5-spirohydantoin derivatives, including structures related to 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one, revealed insights into the relationship between molecular structure and crystal structure. The study highlighted the importance of substituents on the cyclohexane ring in supramolecular arrangements, contributing to our understanding of the structural characteristics that influence compound behavior (Graus et al., 2010).

Propiedades

IUPAC Name |

1-(cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c15-11-3-4-12(5-7-13-8-6-12)14(11)9-10-1-2-10/h10,13H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZYOLPTWHSMOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)CCC23CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[[5-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-cyanoprop-2-enoate](/img/structure/B2992215.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2992219.png)

![N-[2-(1,3-Dihydro-2-benzofuran-5-yl)ethyl]prop-2-enamide](/img/structure/B2992220.png)

![N-(2,5-dichlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2992227.png)

![5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrate](/img/structure/B2992229.png)

![Methyl (E)-4-[4-(dimethylamino)-N-(1H-pyrrol-2-ylmethyl)anilino]-4-oxobut-2-enoate](/img/structure/B2992230.png)

![5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992232.png)